molecular formula C23H33BrO3 B585601 7-Bromo-3-O-acetyl Pregnenolone CAS No. 114417-65-1

7-Bromo-3-O-acetyl Pregnenolone

Cat. No.: B585601
CAS No.: 114417-65-1
M. Wt: 437.418
InChI Key: XBASGDGJPXJCNL-QONKENNESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-O-acetyl Pregnenolone typically involves the bromination of pregnenolone followed by acetylation. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by acetylation using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-O-acetyl Pregnenolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 7-Bromo-3-O-acetyl Pregnenolone is used as a precursor in the synthesis of other steroidal compounds. It serves as an intermediate in the preparation of complex molecules for research and development .

Biology: In biological research, this compound is used to study the effects of steroid hormones on cellular processes. It is also used in the investigation of steroid hormone receptors and their signaling pathways .

Medicine: The compound is explored for its potential therapeutic applications, including its role in modulating steroid hormone levels and its effects on various physiological processes .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It is also used in the production of steroid-based medications .

Mechanism of Action

7-Bromo-3-O-acetyl Pregnenolone exerts its effects by interacting with steroid hormone receptors. It acts as an agonist or antagonist, depending on the receptor type and the cellular context. The compound influences various molecular targets and pathways, including the regulation of gene expression and modulation of enzyme activity .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-3-O-acetyl Pregnenolone is unique due to the presence of both the bromine atom and the acetyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(3R,8S,9S,10R,13S,14S,17S)-17-acetyl-7-bromo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33BrO3/c1-13(25)17-5-6-18-21-19(8-10-23(17,18)4)22(3)9-7-16(27-14(2)26)11-15(22)12-20(21)24/h12,16-21H,5-11H2,1-4H3/t16-,17-,18+,19+,20?,21+,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBASGDGJPXJCNL-QONKENNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C=C4[C@@]3(CC[C@H](C4)OC(=O)C)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747213
Record name [(3R,8S,9S,10R,13S,14S,17S)-17-acetyl-7-bromo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114417-65-1
Record name [(3R,8S,9S,10R,13S,14S,17S)-17-acetyl-7-bromo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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